

Apoptosis Induction by Ppm-18 in Bladder Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of **Ppm-18**, a novel analog of vitamin K, as a potent inducer of apoptosis in bladder cancer cells. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in oncology and drug development.

Executive Summary

Ppm-18 has been identified as a promising anti-cancer agent that effectively suppresses proliferation and induces programmed cell death (apoptosis) in bladder cancer cells.[1][2][3] Its mechanism of action is multifaceted, initiating a signaling cascade that involves the generation of reactive oxygen species (ROS), activation of AMP-activated protein kinase (AMPK), and subsequent modulation of key pathways including PI3K/AKT and mTORC1.[1][2] This culminates in the activation of the intrinsic apoptotic pathway and a form of autophagy that promotes cell death.[1] Both in vitro and in vivo studies have demonstrated the efficacy of **Ppm-18** in reducing bladder cancer cell viability and tumor growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **Ppm-18**'s effects on bladder cancer cell lines T24 and EJ.



Table 1: Effect of Ppm-18 on Bladder Cancer Cell Viability (MTS Assay)

Cell Line	Ppm-18 Concentration (μΜ)	Incubation Time (h)	Cell Viability (%)
T24	0	24	100
5	24	~85	_
10	24	~60	_
15	24	~40	_
15	0	100	_
15	6	~80	_
15	12	~60	_
15	24	~40	
EJ	0	24	100
5	24	~80	_
10	24	~55	_
15	24	~35	_
15	0	100	_
15	6	~75	_
15	12	~55	_
15	24	~35	

Data are approximated from graphical representations in the source literature.[4]

Table 2: Apoptosis Induction by Ppm-18 (Annexin V-FITC/PI Staining)



Cell Line	Ppm-18 Concentration (μM)	Apoptotic Cells (%)
T24	0	~5
5	~15	
10	~25	_
15	~40	_
EJ	0	~4
5	~12	
10	~20	_
15	~35	_

Data are approximated from graphical representations in the source literature.[5]

Table 3: Effect of Ppm-18 on Mitochondrial Membrane Potential (JC-1 Assay)

Cell Line	Ppm-18 Concentration (μM)	Depolarized Mitochondria (%)
T24	0	~5
10	~30	
EJ	0	~4
10	~25	

Data are approximated from graphical representations in the source literature.[5]

Table 4: In Vivo Efficacy of Ppm-18 in Bladder Cancer Xenografts



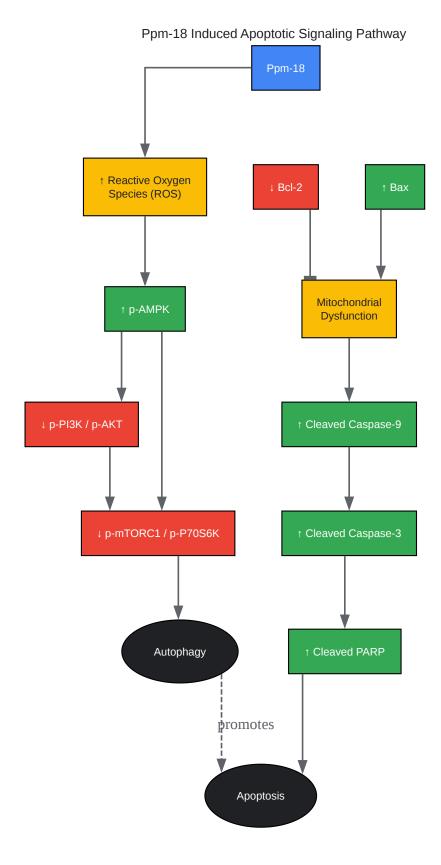
Treatment Group	Dosage	Tumor Volume Reduction	Survival Rate
Control	-	-	14.3%
Ppm-18	10 mg/kg	Significant	85.7%

Source:[1]

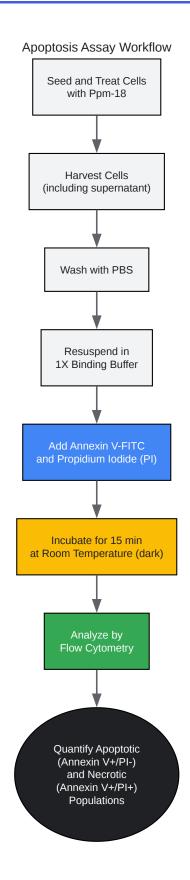
Signaling Pathways

Ppm-18 induces apoptosis through a defined signaling cascade. The key pathways are illustrated below.









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References

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